2-Phenyl-1,3-thiazole-4-sulfonyl chloride
Overview
Description
“2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the cyclization of certain precursors under the action of specific reagents . For instance, the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6ClNO2S2 . It has an average mass of 259.732 Da and a monoisotopic mass of 258.952850 Da .Scientific Research Applications
Corrosion Inhibition
- Poly[(hydrazinylazo)]thiazoles Derivatives : These derivatives, synthesized using a compound structurally similar to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride, demonstrated significant corrosion inhibition properties for cast iron-carbon alloy in molar HCl. Methods like AC impedance spectroscopy and potentiodynamic polarization showed increased polarization resistance and decreased corrosion current density with higher polymer doses. One derivative, TZP-2, showed exceptional protection capacity (El-Lateef et al., 2021).
Antimicrobial Agents
- Synthesis of Heterocyclic Compounds : Compounds incorporating a sulfamoyl moiety similar to this compound showed promising results as antimicrobial agents. Novel heterocyclic compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating effectiveness in this domain (Darwish et al., 2014).
Chemical Synthesis
- Synthesis of Sulfonamides and Trisubstituted 1,3-Thiazoles : A study detailed the chlorination of a compound similar to this compound, leading to efficient electrophilic reagents for nucleophilic substitution reactions. This paved the way for regioselective synthesis of new trisubstituted 1,3-thiazoles (Turov et al., 2014).
Antitubercular Agents
- Sulfonyl Derivatives as Antitubercular Molecules : Novel sulfonyl derivatives synthesized from a compound structurally related to this compound exhibited significant antibacterial and antifungal activities. Some compounds were identified as potent antitubercular agents, demonstrating higher efficacy compared to standard drugs in certain cases (Suresh Kumar et al., 2013).
Pharmaceutical Research
- Anticancer Activity of 1,3,4-Oxadiazolyl Tetrahydropyridines : Incorporating a sulfonyl moiety similar to this compound, a series of compounds were synthesized and evaluated for their anticancer activity, especially against breast cancer cell lines. The study highlighted the potential of these compounds in pharmaceutical research (Redda & Gangapuram, 2007).
Solid-Phase Methodology
- Synthesis of N-substituted-2-aminobenzo[d]thiazole Derivatives : A novel solid-phase methodology was developed using compounds related to this compound. This facilitated the synthesis of a variety of thiazole derivatives, showcasing the compound's utility in advanced chemical synthesis techniques (Kim et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “Phenyl-1,3-thiazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Thiazoles, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, have been gaining attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them ideal candidates for the development of more effective and safer drugs . Future research may focus on further exploring the potential applications of “this compound” and other thiazole derivatives in various fields.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to inhibit various enzymes and receptors, contributing to their diverse pharmacological activities . For instance, thiazole-4-sulfonamides have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the ATM and DNA-PK pathways, which are involved in DNA damage response .
Pharmacokinetics
Thiazole derivatives are generally known for their excellent pharmacological characteristics .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .
Action Environment
It is known that the biological activity of thiazole derivatives can be significantly expanded by modifying the thiazole scaffold with various pharmacophores .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,3-thiazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is particularly known for its interactions with enzymes involved in sulfonation reactions. It acts as a sulfonylating agent, transferring its sulfonyl group to target molecules. This interaction is essential in the modification of proteins and other biomolecules, affecting their function and activity .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modifying proteins and enzymes through sulfonation. It can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of specific proteins can alter their activity, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of its sulfonyl group to target biomolecules. This process involves the formation of a covalent bond between the sulfonyl group and the target molecule, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall health. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes and cofactors involved in sulfonation reactions, affecting metabolic flux and metabolite levels. These interactions are essential for the regulation of metabolic processes and the maintenance of cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the use of this compound in biochemical research .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAPYOMDBBPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-05-3 | |
Record name | 2-phenyl-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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